ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE
Overview
Description
Ethyl 5-amino-8-cyano-2-(4-ethylbenzylidene)-7-(4-ethylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is a complex organic compound that belongs to the thiazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include substituted benzaldehydes, cyanoacetamides, and thiazole derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts like piperidine or pyridine under reflux conditions.
Cyclization reactions: Employing acidic or basic conditions to form the thiazolopyridine ring.
Purification: Techniques such as recrystallization or chromatography to isolate the final product.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch processing: For small-scale production, where reactions are carried out in a controlled environment.
Continuous flow synthesis: For large-scale production, which allows for better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-8-cyano-2-(4-ethylbenzylidene)-7-(4-ethylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Piperidine, pyridine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its biological activity and potential as a drug candidate.
Medicine: Exploring its therapeutic potential for treating diseases.
Industry: Utilizing its unique chemical properties in material science and catalysis.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-AMINO-8-CYANO-7-(4-ETHYLPHENYL)-2-[(4-ETHYLPHENYL)METHYLIDENE]-3-OXO-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridine derivatives: Compounds with similar core structures but different substituents.
Benzylidene derivatives: Compounds with benzylidene groups attached to various heterocycles.
Cyanoacetamide derivatives: Compounds containing cyanoacetamide moieties.
Uniqueness
Ethyl 5-amino-8-cyano-2-(4-ethylbenzylidene)-7-(4-ethylphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate is unique due to its specific combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-5-amino-8-cyano-7-(4-ethylphenyl)-2-[(4-ethylphenyl)methylidene]-3-oxo-7H-[1,3]thiazolo[3,2-a]pyridine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S/c1-4-17-7-9-19(10-8-17)15-22-26(32)31-25(30)24(28(33)34-6-3)23(21(16-29)27(31)35-22)20-13-11-18(5-2)12-14-20/h7-15,23H,4-6,30H2,1-3H3/b22-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVYBZDDPROLIW-JCMHNJIXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)CC)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=C(C(C(=C3S2)C#N)C4=CC=C(C=C4)CC)C(=O)OCC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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